Structural Complexity and Synthetic Versatility
3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid possesses a 3-acetamido group that is absent in the simpler 5-fluoroindole-2-carboxylic acid (CAS 399-76-8). This functional group introduces additional hydrogen-bonding capability (3 donors, 4 acceptors vs. 2 donors, 1 acceptor for 5-fluoro-I2CA) and increases topological polar surface area (82.2 Ų vs. 53.1 Ų) [1]. The acetamido moiety also provides a protected amine handle for selective deprotection and further elaboration, a feature not available with the parent acid.
| Evidence Dimension | Molecular Complexity and Synthetic Utility |
|---|---|
| Target Compound Data | C11H9FN2O3; MW 236.2; 3 H-bond donors, 4 acceptors; TPSA 82.2 Ų; XLogP 1.7 |
| Comparator Or Baseline | 5-Fluoroindole-2-carboxylic acid (C9H6FNO2; MW 179.15; 2 H-bond donors, 1 acceptor; TPSA 53.1 Ų; XLogP 2.01) |
| Quantified Difference | +57.05 g/mol MW; +1 H-bond donor; +3 H-bond acceptors; +29.1 Ų TPSA; -0.31 XLogP |
| Conditions | Calculated physicochemical properties (RDKit/InChI-based) |
Why This Matters
The presence of the 3-acetamido group enables downstream synthetic pathways (e.g., amide coupling, deprotection to free amine) that are impossible with the parent acid, directly impacting the scope of accessible derivative libraries.
- [1] Chem960. 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid (330439-67-3) Properties. View Source
- [2] Probes & Drugs. PD001392 (5-fluoroindole-2-carboxylic acid) Properties. View Source
